molecular formula C20H23F3N4O B1401855 N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide CAS No. 1311279-05-6

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

Cat. No. B1401855
M. Wt: 392.4 g/mol
InChI Key: GTFDWSBEZPRFAY-UHFFFAOYSA-N
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Description

The compound “N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide” is a complex organic molecule. It contains a benzamide moiety, a pyridine ring, a trifluoromethyl group, and a piperazine ring. Piperazine rings are often found in pharmaceuticals and are known to have a wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide moiety might undergo hydrolysis under acidic or basic conditions, and the trifluoromethyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .

Scientific Research Applications

    Antitubercular Activity

    • Results : Several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .

    PARP1 Inhibition

    • Results : AZD5305 demonstrated strong selectivity for PARP1, making it a potential therapeutic candidate .

    Metabolite Study

    • Results : Identification of the metabolite provides insights into the biotransformation of RMK .

    Angiokinase Inhibition

    • Results : Facilitates the study of angiogenesis pathways and drug development .

    Chemical Properties

    • Results : Detailed chemical information available for this compound .

    Suitability for Further Development

    • Results : Promising candidates for future drug design .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry .

properties

IUPAC Name

N,N-dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-25(2)19(28)15-6-4-14(5-7-15)16-12-17(20(21,22)23)18(24-13-16)27-10-8-26(3)9-11-27/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFDWSBEZPRFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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